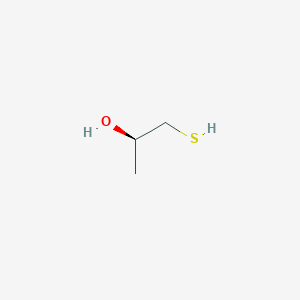

(2R)-1-sulfanylpropan-2-ol

Description

Significance of Enantiopure Chiral Compounds in Advanced Materials and Life Sciences Research

The use of enantiomerically pure compounds—those consisting of only one of the two enantiomers—is of paramount importance in both life sciences and advanced materials research. In drug discovery, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. longdom.orgspringernature.com One enantiomer may be therapeutically active, while the other could be inactive or even harmful. utupub.fi Consequently, the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry to enhance efficacy and safety. springernature.comutupub.fi Sulfur-containing functional groups are prevalent in many biologically active compounds, and the introduction of a sulfur stereogenic center can significantly expand the chemical space available for drug design. acs.orgnih.gov

In the realm of advanced materials, chirality influences properties at the macroscopic level. Enantiopure compounds are increasingly used to create materials with unique optical, electronic, and mechanical properties. researchgate.net Chiral molecules can self-assemble into helical superstructures, leading to applications in areas such as chiral sensing, asymmetric catalysis, and spintronics. The development of multifunctional materials that combine chirality with properties like electrical conductivity is a growing area of interest.

Table 1: Applications of Enantiopure Compounds

| Field | Significance of Enantiopurity | Example Applications |

|---|---|---|

| Life Sciences | Stereospecific interactions with biological targets (enzymes, receptors). Differences in therapeutic effects and toxicity between enantiomers. longdom.orgspringernature.com | Single-enantiomer drugs (e.g., Esomeprazole), chiral probes for studying biological systems. springernature.com |

| Advanced Materials | Control over supramolecular assembly, leading to unique chiroptical and electronic properties. researchgate.net | Chiral catalysts, nonlinear optical materials, materials for spintronic devices. |

| Asymmetric Catalysis | Used as chiral ligands, auxiliaries, or catalysts to control the stereochemical outcome of a chemical reaction. researchgate.net | Synthesis of enantiomerically pure pharmaceuticals and fine chemicals. |

Contextualization of (2R)-1-sulfanylpropan-2-ol within the Landscape of Sulfur-Containing Chiral Building Blocks

The world of sulfur-containing chiral building blocks is diverse, encompassing various oxidation states and functional groups. acs.org Prominent examples include chiral sulfoxides, sulfinamides, and sulfones, which are widely used as chiral auxiliaries and intermediates in asymmetric synthesis. longdom.orgacs.org These more complex structures often begin with simpler, fundamental building blocks.

This compound, with its simple aliphatic backbone containing a primary thiol and a chiral secondary alcohol, represents one of these foundational chiral synthons. Its value lies in its bifunctionality; the thiol and hydroxyl groups can be selectively modified, allowing it to serve as a versatile starting material for the synthesis of more complex molecules. For instance, synthetic strategies for related structures, such as 1-(arylsulfanyl)propan-2-ols, have been developed via methods like the bioreduction of precursor ketones, achieving high enantiomeric purity. nih.gov Such methods highlight the accessibility of chiral propanol (B110389) backbones. The thiol group provides a nucleophilic center for creating carbon-sulfur bonds, a key step in the synthesis of many sulfur-containing pharmacophores and ligands.

Research Trajectories and Academic Relevance of this compound

While extensive, specific research literature on this compound is not widely available, its academic relevance can be inferred from its status as a commercially available chiral building block and the broader trends in chemical research. bldpharm.comsigmaaldrich.com The availability of this specific enantiomer facilitates its use in research without the need for challenging resolution or asymmetric synthesis steps from achiral precursors.

Chemical Properties

Basic chemical data for this compound is summarized below.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 164105-48-0 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₃H₈OS |

| Molecular Weight | 92.16 g/mol bldpharm.com |

| Structure | A three-carbon chain with a sulfanyl (B85325) (-SH) group on carbon 1 and a hydroxyl (-OH) group on carbon 2, with the stereocenter at carbon 2 in the (R) configuration. |

Potential Research Directions:

Asymmetric Synthesis: The primary application for a compound like this compound is as an intermediate in the synthesis of enantiopure target molecules. It can be used to introduce a specific stereocenter into larger, more complex structures, including pharmaceutical ingredients and natural products. acs.org

Chiral Ligand Development: The thiol and alcohol functionalities can be used as anchoring points to coordinate with metal centers. This makes it a potential precursor for developing new chiral ligands for asymmetric catalysis.

Materials Science: As a simple chiral molecule, it could be used as a building block or dopant to introduce chirality into liquid crystals or polymers, potentially inducing novel phase behaviors or chiroptical properties.

Sensory Science: Many low-molecular-weight sulfur compounds are known for their potent aromas and flavors. Research into the sensorial properties of related mercapto alcohols suggests a potential trajectory for investigating this compound as a flavor or fragrance component. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-sulfanylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETFXNFGOYOOSP-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164105-48-0 | |

| Record name | (2R)-1-sulfanylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for 2r 1 Sulfanylpropan 2 Ol and Analogues

Chemo-Enzymatic Approaches to Enantiopure β-Hydroxysulfides

Chemo-enzymatic methods combine the versatility of chemical synthesis with the high selectivity of biological catalysts. rsc.orgrsc.orgnih.gov These approaches are particularly effective for producing enantiopure β-hydroxysulfides, leveraging enzymes to control the stereochemistry of the final product.

Bioreduction of 1-(Arylsulfanyl)propan-2-ones Utilizing Whole-Cell Biocatalysts

A prominent strategy for synthesizing chiral 1-(arylsulfanyl)propan-2-ols involves the asymmetric bioreduction of their corresponding prochiral ketones, 1-(arylsulfanyl)propan-2-ones. nih.govresearchgate.net This transformation is efficiently catalyzed by whole-cell biocatalysts, which contain ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that facilitate the stereoselective transfer of a hydride from a cofactor to the carbonyl group. nih.govresearchgate.nettudelft.nl The use of whole cells is often advantageous as it circumvents the need for expensive enzyme isolation and cofactor regeneration. nih.govresearchgate.net

Wild-type yeast strains are a readily available and effective source of biocatalysts for the enantioselective reduction of ketones. nih.govsemanticscholar.org A study exploring the bioreduction of various substituted 1-(arylsulfanyl)propan-2-ones demonstrated the utility of four wild-type yeast strains. nih.govresearchgate.net These biocatalysts were capable of producing the corresponding (S)-1-(arylsulfanyl)propan-2-ols with moderate to excellent conversions (60-99%) and high enantiomeric excess (ee > 95%). nih.govresearchgate.net

The yeast strains, including Pichia carsonii (WY1), Lodderomyces elongisporus (WY2), Candida norvegica (WY4), and Candida parapsilosis (WY12), consistently yielded the (S)-enantiomer of the alcohol product, showcasing the predictable stereoselectivity governed by Prelog's rule for yeast ADHs. nih.govresearchgate.netsemanticscholar.org This enantiocomplementary approach allows for the reliable synthesis of one specific stereoisomer.

| Yeast Strain | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|

| Pichia carsonii (WY1) | >99 | >99 | (S) |

| Lodderomyces elongisporus (WY2) | >99 | >99 | (S) |

| Candida norvegica (WY4) | >99 | >99 | (S) |

| Candida parapsilosis (WY12) | >99 | >99 | (S) |

While wild-type yeasts are effective for producing (S)-alcohols, accessing the (R)-enantiomer, such as (2R)-1-sulfanylpropan-2-ol, requires catalysts with opposite stereoselectivity. Recombinant alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), offer a solution by providing access to a diverse range of enzymes with different substrate specificities and stereopreferences. researchgate.nettudelft.nlnih.gov

Research has demonstrated the successful use of two different recombinant ADHs expressed in E. coli as whole-cell biocatalysts for the enantiocomplementary reduction of 1-(arylsulfanyl)propan-2-ones. nih.govresearchgate.net

An (R)-selective ADH from Lactobacillus kefir (LkADH) reliably produces the (R)-alcohols. nih.govresearchgate.netnih.govresearchgate.net

An (S)-selective ADH from Rhodococcus aetherivorans (RaADH) yields the (S)-alcohols, complementing the results from wild-type yeasts. nih.gov

Both recombinant systems achieved high conversions (>90%) and exceptional enantioselectivity (>99% ee) at a preparative scale, highlighting their viability for manufacturing optically pure chiral alcohols. nih.govresearchgate.net

| Substrate | KRED Biocatalyst | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|---|---|

| 1-(phenylsulfanyl)propan-2-one | LkADH | 4 | >99 | >99 | (R) |

| 1-(phenylsulfanyl)propan-2-one | RaADH | 4 | >99 | >99 | (S) |

| 1-((4-methylphenyl)sulfanyl)propan-2-one | LkADH | 4 | >99 | >99 | (R) |

| 1-((4-methylphenyl)sulfanyl)propan-2-one | RaADH | 4 | >99 | >99 | (S) |

| 1-((4-chlorophenyl)sulfanyl)propan-2-one | LkADH | 4 | >99 | >99 | (R) |

| 1-((4-chlorophenyl)sulfanyl)propan-2-one | RaADH | 4 | >99 | >99 | (S) |

Role of β-Lyase Activity in Thiol Precursor Biotransformation

In the context of flavor generation in food and beverages, β-lyases (EC 4.4.1.8) play a crucial role in the biotransformation of thiol precursors. mdpi.comnih.gov These pyridoxal (B1214274) 5'-phosphate-dependent enzymes catalyze the cleavage of a carbon-sulfur (C-S) bond in cysteine S-conjugates. mdpi.comnih.gov This enzymatic action releases a free, often volatile, thiol, along with pyruvate (B1213749) and ammonia. nih.gov

In yeasts like Saccharomyces cerevisiae, the genes IRC7 and STR3 are primarily responsible for the β-lyase activity that can release aromatic thiols from their non-odorant, cysteine-conjugated precursors during fermentation. mdpi.comresearchgate.net This enzymatic pathway is significant for the synthesis of complex thiols, where a precursor molecule is first conjugated to cysteine and subsequently cleaved by a β-lyase to yield the final sulfanyl (B85325) compound. Recent studies have also identified β-lyase activity in lager yeasts that can break down γ-GluCys-conjugates, expanding the range of known precursor substrates. mdpi.com This mechanism represents a key biotransformation step for generating functionalized thiols from amino acid-based precursors.

Chemical Synthesis Routes for Chiral Sulfanyl Alcohols

While enzymatic methods offer high selectivity, classical chemical synthesis provides a powerful and versatile alternative for creating chiral sulfanyl alcohols. These routes rely on the principles of asymmetric synthesis to control the stereochemical outcome of the reaction.

Asymmetric Synthesis Strategies for Enantiomeric Control

Asymmetric synthesis encompasses a range of strategies to induce chirality during a chemical transformation. Chiral sulfinyl compounds, including sulfoxides and sulfinamides, are widely used as chiral auxiliaries in these processes. nih.govacs.org These auxiliaries can be temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction, after which they can be removed.

Key strategies for the asymmetric synthesis of chiral alcohols and related compounds include:

Use of Chiral Auxiliaries : Reagents such as tert-butanesulfinamide, introduced by Ellman, are highly effective in the asymmetric synthesis of chiral amines and can be adapted for alcohol synthesis. nih.gov Similarly, N-sulfinyloxazolidinones have been employed for the synthesis of various chiral organosulfur compounds. acs.org

Catalytic Asymmetric Reactions : The use of a chiral catalyst is a highly efficient method for producing enantiomerically enriched products. For instance, palladium catalysts paired with chiral ligands like Josiphos-type derivatives have been used to prepare enantioenriched aryl-aryl and aryl-benzyl sulfoxides. nih.gov

Diastereoselective Reactions : The synthesis of chiral sulfinates from chiral alcohols like menthol (B31143) is a well-established method. acs.org The resulting diastereomeric sulfinates can be separated and then transformed into other enantiomerically pure sulfinyl compounds. nih.govacs.org

These methods provide a robust toolkit for chemists to achieve high enantiomeric control in the synthesis of chiral sulfanyl alcohols, offering alternatives to biocatalytic routes. nih.govuow.edu.au

Functional Group Interconversions Leading to the this compound Scaffold

The stereoselective synthesis of this compound can be efficiently achieved through functional group interconversions starting from chiral epoxides or amino alcohols. These methods are advantageous as they leverage the existing stereocenter of the starting material to control the stereochemistry of the final product.

Ring-Opening of (R)-Propylene Oxide

A prominent strategy for the synthesis of this compound involves the regioselective ring-opening of the chiral epoxide, (R)-propylene oxide (also known as (R)-methyloxirane). This approach typically proceeds via an S(_N)2 mechanism, which results in the inversion of configuration at the site of nucleophilic attack. To obtain the (2R) enantiomer, the nucleophile must attack the less substituted carbon of the epoxide ring.

One effective method is a two-step, one-pot synthesis that begins with the activation of the epoxide. In this process, (R)-propylene oxide is first reacted with a sulfonylating agent, such as p-toluenesulfonyl chloride, in the presence of a base to form a chiral tosylate intermediate in situ. This intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide, to yield the desired thiol. This pathway ensures high stereoselectivity, providing this compound with an excellent enantiomeric excess of over 99%.

Another common sulfur nucleophile used in this transformation is potassium thioacetate (B1230152). The reaction of (R)-propylene oxide with potassium thioacetate leads to the formation of the corresponding thioacetate, S-((R)-2-hydroxypropyl) ethanethioate. Subsequent hydrolysis of the thioacetate group under basic conditions, for instance, with sodium hydroxide, yields the target thiol, this compound. This two-step sequence is also highly stereospecific.

Table 1: Synthesis of this compound via Ring-Opening of (R)-Propylene Oxide

| Starting Material | Reagents | Key Intermediate | Final Product | Yield (%) | Enantiomeric Excess (%) |

| (R)-Propylene oxide | 1. p-Toluenesulfonyl chloride, Base2. Sodium hydrosulfide | (R)-2-Hydroxypropyl tosylate | This compound | 85 | >99 |

| (R)-Propylene oxide | 1. Potassium thioacetate2. Sodium hydroxide | S-((R)-2-hydroxypropyl) ethanethioate | This compound | Not specified | Not specified |

Conversion of (R)-Alaninol

An alternative stereoselective route to this compound utilizes (R)-alaninol ((2R)-2-aminopropan-1-ol) as the chiral precursor. This functional group interconversion involves the transformation of the amino group into a thiol group. A common method to achieve this is through the Mitsunobu reaction.

In a typical Mitsunobu reaction, the alcohol group of (R)-alaninol is reacted with thioacetic acid in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with inversion of configuration at the chiral center, leading to the formation of an S-thioacetate. Subsequent hydrolysis of the thioacetate furnishes the desired this compound. The stereoinversion is a key feature of the Mitsunobu reaction, allowing for the synthesis of the (2R)-thiol from the (R)-amino alcohol.

Table 2: Synthesis of this compound from (R)-Alaninol

| Starting Material | Reagents | Reaction Type | Key Transformation | Final Product |

| (R)-Alaninol | 1. Thioacetic acid, Triphenylphosphine, DEAD/DIAD2. Base (for hydrolysis) | Mitsunobu Reaction | Inversion of stereochemistry at the chiral center | This compound |

Chemical Transformations and Derivatization Strategies of 2r 1 Sulfanylpropan 2 Ol

Oxidative Transformations: Formation of Sulfoxides and Sulfones

The sulfur atom in (2R)-1-sulfanylpropan-2-ol is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations are significant as they alter the electronic properties and steric bulk of the sulfur-containing moiety, which can be useful in various synthetic applications. The oxidation of sulfides is a common reaction in organic chemistry, and the challenge often lies in controlling the oxidation state, as sulfoxides can be further oxidized to sulfones. researchgate.netresearchgate.net

The selective oxidation of sulfides to sulfoxides or their complete oxidation to sulfones can be achieved by choosing appropriate oxidizing agents and reaction conditions. researchgate.net For instance, mild oxidizing agents tend to favor the formation of sulfoxides, while stronger oxidants or harsher conditions lead to sulfones. researchgate.net

Table 1: Oxidizing Agents for the Transformation of Sulfides

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) with catalyst | Sulfoxide or Sulfone | organic-chemistry.org |

| Peracids (e.g., m-CPBA) | Sulfoxide/Sulfone | researchgate.net |

| Sodium Periodate (NaIO₄) | Sulfoxide | researchgate.net |

This table is illustrative of general sulfide (B99878) oxidations and is applicable to this compound.

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound is a poor leaving group (as hydroxide, OH⁻). libretexts.org Therefore, for nucleophilic substitution to occur at the C-2 position, the hydroxyl group must first be converted into a better leaving group. libretexts.org A common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). libretexts.orglibretexts.org The leaving group is now a neutral water molecule, which is much more stable. libretexts.orglibretexts.org

Once protonated, the secondary carbocation can be attacked by a nucleophile. The reaction of secondary alcohols can proceed via both Sₙ1 and Sₙ2 mechanisms. libretexts.orgchemguide.co.uk

Reaction Scheme for Acid-Catalyzed Nucleophilic Substitution:

Protonation of the hydroxyl group: this compound + H⁺ ⇌ this compound-H⁺

Loss of water to form a carbocation (Sₙ1 pathway): this compound-H⁺ → Carbocation + H₂O

Nucleophilic attack: Carbocation + Nu⁻ → Product

Alternatively, the hydroxyl group can be converted to other good leaving groups, such as tosylates or mesylates, which can then be displaced by a nucleophile in a subsequent step.

Modifications at the Sulfanyl (B85325) Group: Thioether and Disulfide Formation

The sulfanyl group of this compound is nucleophilic and can readily participate in reactions to form thioethers and disulfides.

Thioether Formation: Thioethers (or sulfides) are commonly synthesized through the reaction of a thiol with an electrophile, such as an alkyl halide. acsgcipr.org This reaction, known as thioalkylation, typically proceeds via an Sₙ2 mechanism where the thiolate anion, formed by deprotonating the thiol with a base, acts as the nucleophile. acsgcipr.org

Table 2: General Conditions for Thioether Synthesis from Thiols

| Reactants | Reagents | Product | Reference |

|---|---|---|---|

| R-SH + R'-X (Alkyl Halide) | Base (e.g., NaOH, K₂CO₃) | R-S-R' (Thioether) | acsgcipr.org |

This table outlines general methods applicable to this compound.

Disulfide Formation: Thiols can be oxidized under mild conditions to form disulfides. This reaction involves the coupling of two thiol molecules. Common oxidizing agents for this transformation include iodine (I₂) and hydrogen peroxide (H₂O₂).

General Reaction for Disulfide Formation: 2 R-SH + [O] → R-S-S-R + H₂O

This dimerization is a key reaction of thiols and provides a method to protect the thiol group or to link molecules together.

Impact of Substituent Effects on Reactivity and Electronic Interactions

The reactivity of this compound is governed by the electronic properties of its two functional groups and the interplay between them.

Hydroxyl Group: The oxygen atom of the hydroxyl group is electronegative, exerting an electron-withdrawing inductive effect on the adjacent carbon atom. This makes the carbon at the C-2 position electrophilic and susceptible to nucleophilic attack after protonation. libretexts.org

Sulfanyl Group: The sulfur atom is less electronegative than oxygen and is a good nucleophile, especially in its thiolate form. acsgcipr.org Its presence can influence the reactivity of the hydroxyl group through intramolecular interactions, such as potential hydrogen bonding.

Substituent Effects: The introduction of substituents on the carbon backbone would alter the reactivity. Electron-withdrawing groups would increase the acidity of the thiol and the electrophilicity of the carbon attached to the hydroxyl group. Conversely, electron-donating groups would decrease the acidity of the thiol and could stabilize a carbocation intermediate formed at the C-2 position during Sₙ1 reactions. The stereochemistry at the C-2 position also plays a crucial role, influencing the approach of reagents and the stereochemical outcome of reactions. ucsb.edu

Role of 2r 1 Sulfanylpropan 2 Ol As a Chiral Synthon in Complex Molecule Assembly

Precursor in the Stereoselective Synthesis of Chiral Heterocycles

The presence of both a nucleophilic thiol group and a hydroxyl group on a chiral backbone makes (2R)-1-sulfanylpropan-2-ol an ideal starting material for the synthesis of various chiral heterocycles. These structural motifs are prevalent in a vast array of biologically active compounds.

Applications in Chiral Oxirane Formation

Chiral oxiranes, or epoxides, are highly sought-after intermediates in organic synthesis due to their propensity to undergo ring-opening reactions with a variety of nucleophiles, allowing for the introduction of new functionalities with stereochemical control. pearson.comkhanacademy.org While direct conversion of this compound to an oxirane is not the primary application, its structural motif is analogous to precursors used in well-established methods for chiral epoxide synthesis. rsc.org For instance, the Sharpless asymmetric epoxidation of allylic alcohols provides a reliable route to chiral epoxides. rsc.org The core structure of this compound, a secondary alcohol adjacent to a sulfur-containing carbon, is a key feature in various synthetic strategies aimed at producing enantiopure epoxides. nih.gov

The general synthetic utility of sulfur-containing chiral secondary alcohols, such as derivatives of this compound, as precursors for chiral oxiranes is well-documented. nih.gov These alcohols can be converted to the corresponding epoxides through intramolecular cyclization reactions, often involving the activation of the hydroxyl group and subsequent nucleophilic attack by the deprotonated thiol or a derivative thereof. The stereochemistry of the starting alcohol directly dictates the stereochemistry of the resulting epoxide, highlighting the importance of enantiomerically pure starting materials like this compound.

Utility in Chiral Thiirane (B1199164) Synthesis

Chiral thiiranes, the sulfur analogs of oxiranes, are also valuable synthetic intermediates. nih.gov A common method for their synthesis involves the conversion of oxiranes using a sulfurating agent, where the stereochemistry of the thiirane is dependent on the configuration of the starting oxirane. nih.gov Given that this compound can be a precursor to chiral oxiranes, it indirectly serves as a starting point for chiral thiiranes.

More direct routes to chiral thiiranes from precursors structurally related to this compound are also being explored. These methods often involve the stereospecific cyclization of a molecule containing both a leaving group and a thiol. The defined stereochemistry of this compound ensures the formation of a single enantiomer of the resulting thiirane.

Derivatization to Chiral Tetrahydrofurans

Chiral tetrahydrofurans are another important class of heterocycles found in many natural products and pharmaceuticals. Sulfur-containing chiral secondary alcohols are recognized as valuable intermediates in the synthesis of these compounds. nih.gov The synthesis of chiral tetrahydrofurans from precursors like this compound typically involves a series of transformations that culminate in an intramolecular cyclization. The stereocenter of the starting alcohol plays a crucial role in controlling the stereochemistry of the final tetrahydrofuran (B95107) ring.

Integration into Pharmaceutically and Agrochemicaly Relevant Scaffolds

The unique structural features of this compound make it an attractive component for incorporation into the scaffolds of pharmaceutically and agrochemically active molecules. researchgate.net Its ability to introduce chirality and a flexible linker containing both sulfur and oxygen atoms provides medicinal chemists with a powerful tool for designing novel compounds with specific biological activities.

Design and Synthesis of Analogs with Defined Stereochemistry

The synthesis of analogs of biologically active compounds with defined stereochemistry is a critical aspect of drug discovery and development. google.comgoogle.com this compound serves as an excellent chiral building block for this purpose. smolecule.com By incorporating this synthon, chemists can systematically vary other parts of a molecule while maintaining a specific stereochemical configuration at the point of attachment. This allows for the exploration of structure-activity relationships (SAR) with a high degree of precision.

For example, the β-hydroxysulfide linker unit, which is the core structure of this compound, is present in anti-cancer drugs like bicalutamide (B1683754) and its analogs. nih.gov The stereochemistry of this linker can significantly influence the biological activity of the compound. The availability of enantiomerically pure this compound facilitates the synthesis of specific stereoisomers of such drugs for biological evaluation. nih.gov

| Compound/Analog Class | Significance of this compound Moiety | Reference |

| Bicalutamide Analogs | Provides a chiral β-hydroxysulfide linker crucial for anti-cancer activity. | nih.gov |

| Chiral Heterocyclic Compounds | Serves as a stereodefined starting material for oxiranes, thiiranes, and tetrahydrofurans. | nih.govnih.gov |

Considerations for Enhanced Metabolic Stability in Prodrug Development

Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and targeted delivery. scirp.orgmdpi.com The modification of a drug molecule to include a moiety that can be cleaved in vivo to release the active compound is a common approach. scirp.org The structural elements of this compound can be strategically utilized in prodrug design.

| Prodrug Design Consideration | Role of this compound Structural Features | Reference |

| Modulation of Polarity | The thiol and hydroxyl groups can be modified to alter the overall polarity of the prodrug. | |

| Enhanced Metabolic Stability | Introduction of the sulfur-containing moiety can block sites of metabolism. | mdpi.com |

| Attachment Point for Promoieties | The hydroxyl group serves as a convenient point of attachment for various promoieties. | unisi.it |

Molecular Interactions and Mechanistic Insights of 2r 1 Sulfanylpropan 2 Ol and Its Derivatives in Biological Systems

Influence on Biochemical Pathways (e.g., as a metabolite in specific metabolic contexts)

There is no information available in the scientific literature regarding the influence of (2R)-1-sulfanylpropan-2-ol on any biochemical pathways. Studies to determine if it acts as a metabolite or influences metabolic contexts have not been published.

Stereospecificity in Molecular Recognition Events

While the "(2R)" designation indicates a specific stereochemistry which is crucial for biological activity, no studies have been published that explore the stereospecificity of this compound in molecular recognition events. The specific interactions of this enantiomer with biological targets like receptors or enzymes remain uninvestigated.

Data Tables

Due to the absence of research data for this compound in the specified areas, no data tables can be generated.

Computational Chemistry and Molecular Modeling of 2r 1 Sulfanylpropan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Conformation Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of (2R)-1-sulfanylpropan-2-ol. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the molecule's geometry, energy, and distribution of electrons.

A primary application is conformational analysis, which identifies the most stable three-dimensional arrangements of the atoms. For this compound, the key dihedral angles to consider are the C-C-S-H and H-O-C-C torsions. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals low-energy conformers, which are the most likely to be populated at room temperature. These stable conformations are often stabilized by intramolecular hydrogen bonds, for example, between the thiol's hydrogen and the hydroxyl's oxygen, or vice versa.

Electronic structure analysis provides information on the molecule's reactivity and properties. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map can visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the oxygen and sulfur atoms due to their lone pairs of electrons.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the kind of data obtained from quantum chemical calculations. The values are hypothetical.

| Conformer | Dihedral Angle (H-S-C-C) | Dihedral Angle (S-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 60° (gauche) | 65° (gauche) | 0.00 | 75.3 |

| 2 | 180° (anti) | 70° (gauche) | 1.25 | 14.1 |

| 3 | 65° (gauche) | 175° (anti) | 1.80 | 8.5 |

| 4 | 178° (anti) | 180° (anti) | 2.50 | 2.1 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov

To study this compound, a simulation would typically be set up by placing the molecule in a box of explicit solvent molecules, most commonly water, to mimic physiological conditions. researchgate.net The system is then simulated for a period ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal the transitions between different conformations identified in quantum chemical studies. By monitoring the dihedral angles over time, the flexibility of the molecule can be quantified, and the lifetimes of certain conformations can be determined. nih.gov This is particularly useful for understanding how the molecule might adapt its shape upon interacting with other molecules, such as enzymes.

Table 2: Typical Parameters for an MD Simulation of this compound in Water

This table presents an example of the setup for a molecular dynamics simulation.

| Parameter | Value | Description |

| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters to describe the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E Water | An explicit model representing water molecules. |

| Box Size | 40 Å x 40 Å x 40 Å | A cubic box containing the solute and solvent. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Simulation Time | 100 ns | The duration over which the system's trajectory is calculated. |

| Time Step | 2 fs | The small interval at which the equations of motion are integrated. |

Docking Studies and Enzyme-Ligand Interactions (e.g., with KREDs or COX)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). japer.in This method is crucial for understanding potential biological activity and for drug discovery. For this compound, docking studies could explore its interactions with enzymes like ketoreductases (KREDs) or cyclooxygenases (COX). nih.govnih.gov

The process involves preparing the 3D structures of both the ligand, this compound, and the target enzyme. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the enzyme's active site, scoring each "pose" based on a scoring function that estimates the binding affinity.

Docking into the active site of a KRED could reveal how the molecule might act as a substrate or an inhibitor. The study would identify key amino acid residues that form hydrogen bonds, van der Waals contacts, or other interactions with the hydroxyl and sulfanyl (B85325) groups of the ligand.

Similarly, docking this compound into the active site of COX-1 or COX-2 could provide insights into potential anti-inflammatory activity. japer.innih.gov The analysis would focus on interactions with key residues like Arg120, Tyr355, and Ser530, which are known to be important for the binding of inhibitors. nih.gov The docking score would give a quantitative estimate of the binding affinity, and the predicted binding pose would offer a qualitative model of the interaction at the molecular level.

Table 3: Illustrative Docking Results for this compound with Target Enzymes

This table provides a hypothetical summary of results from a molecular docking study.

| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Ketoreductase (KRED) | e.g., 1YDR | -5.8 | Tyr192, Ser142, Asn111 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-1 (COX-1) | e.g., 6Y3C | -6.2 | Arg120, Tyr355 | Hydrogen Bond, van der Waals |

| Cyclooxygenase-2 (COX-2) | e.g., 5IKR | -6.5 | Ser530, Val523, Arg120 | Hydrogen Bond, Hydrophobic |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational models and aid in the interpretation of experimental spectra. researchgate.netnih.gov

For this compound, quantum chemical methods can be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for each proton and carbon atom in the molecule can be directly compared to an experimental NMR spectrum. A good correlation between the predicted and experimental data provides confidence in the accuracy of the computed molecular structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. This allows for the assignment of specific peaks in an experimental IR spectrum to the stretching or bending of particular bonds, such as the O-H stretch, S-H stretch, and C-O stretch. Discrepancies between calculated and experimental frequencies, which are common due to approximations in the models, can often be corrected using empirical scaling factors.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

This table illustrates how computationally predicted spectroscopic data can be compared with experimental results.

| Parameter | Atom/Bond | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift | C1 (-CH₂SH) | 28.5 ppm | 27.9 ppm |

| C2 (-CHOH) | 68.2 ppm | 67.5 ppm | |

| C3 (-CH₃) | 24.1 ppm | 23.6 ppm | |

| ¹H NMR Chemical Shift | H (on C1) | 2.60 ppm | 2.55 ppm |

| H (on C2) | 3.85 ppm | 3.80 ppm | |

| H (on C3) | 1.20 ppm | 1.18 ppm | |

| IR Frequency | O-H Stretch | 3450 cm⁻¹ | 3400 cm⁻¹ |

| S-H Stretch | 2580 cm⁻¹ | 2550 cm⁻¹ | |

| C-O Stretch | 1080 cm⁻¹ | 1075 cm⁻¹ |

Emerging Research Applications and Future Directions for 2r 1 Sulfanylpropan 2 Ol

Development of Novel Organocatalysts and Ligands Incorporating the Chiral Sulfanyl (B85325) Alcohol Moiety

The development of asymmetric catalysis is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. The chiral sulfanyl alcohol moiety present in (2R)-1-sulfanylpropan-2-ol makes it an attractive candidate for the design of new organocatalysts and ligands.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and metal-free alternative to traditional catalysis. Chiral molecules are at the heart of asymmetric organocatalysis, where they can induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer over the other.

While specific research on organocatalysts derived directly from this compound is still an emerging area, the broader class of chiral sulfur-containing compounds has shown significant promise. These catalysts often rely on the ability of the sulfur atom to act as a nucleophile or to coordinate with other reagents, while the chiral backbone directs the stereochemical outcome of the reaction.

Future research in this area will likely focus on synthesizing and evaluating new catalysts based on the this compound scaffold for a variety of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and sulfenylations. The development of such catalysts could provide more efficient and environmentally friendly routes to valuable chiral molecules.

Investigation in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, this compound offers intriguing possibilities due to its bifunctional nature. The thiol group can participate in thiol-ene "click" chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. This reaction proceeds under mild conditions and with high yields, making it an attractive method for creating well-defined polymer architectures.

The chirality of this compound can be imparted to the resulting polymers, leading to materials with unique optical properties or the ability to recognize other chiral molecules. Such chiral polymers have potential applications in areas like chiral chromatography, enantioselective sensors, and as components in advanced optical devices.

Furthermore, the thiol group of this compound can be used to anchor the molecule to metal surfaces, such as gold, to form self-assembled monolayers (SAMs). The chirality of the molecule can influence the packing and properties of these monolayers, which could be exploited in the development of chiral surfaces for applications in enantioselective catalysis and biosensing.

Research in this area is expected to explore the synthesis and characterization of new polymers and materials derived from this compound, with a focus on understanding how the chirality of the monomer translates to the properties of the final material.

Advanced Biocatalytic Transformations and Enzyme Engineering for Chiral Thiol Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for the synthesis of chiral molecules with high enantioselectivity. The synthesis of this compound itself can be achieved through biocatalytic methods, for instance, through the enantioselective reduction of a corresponding ketone precursor using ketoreductase enzymes.

Enzyme engineering and directed evolution are being employed to develop new biocatalysts with improved activity, stability, and substrate specificity. These techniques can be used to create enzymes that are specifically tailored for the synthesis of this compound or other chiral thiols. This approach offers a more sustainable and efficient alternative to traditional chemical synthesis methods.

Future research will likely focus on the discovery and engineering of novel enzymes for the synthesis of a wider range of chiral thiols. This will involve screening for new enzymatic activities in nature and using protein engineering to optimize their properties for industrial applications. The development of robust and efficient biocatalytic processes for the production of chiral thiols will be a key enabler for their wider use in various fields.

Design of Next-Generation Chiral Pharmaceuticals and Agrochemicals based on the this compound Scaffold

The importance of chirality in the pharmaceutical and agrochemical industries cannot be overstated. The different enantiomers of a chiral molecule can have vastly different biological activities, with one enantiomer being therapeutic while the other may be inactive or even harmful. longdom.org This has led to a strong demand for enantiomerically pure compounds.

The this compound scaffold, with its defined stereochemistry and functional groups, represents a valuable starting point for the synthesis of new chiral pharmaceuticals and agrochemicals. mendelchemicals.com The thiol and alcohol groups can be readily modified to introduce a wide range of other functional groups and build up more complex molecular architectures.

The chiral nature of the scaffold can be used to control the three-dimensional shape of the final molecule, which is crucial for its interaction with biological targets such as enzymes and receptors. By using this compound as a building block, chemists can design and synthesize new drug candidates and agrochemicals with improved efficacy and reduced side effects. nih.gov

Future directions in this field will involve the use of this compound in the synthesis of libraries of new chiral compounds for biological screening. This will be coupled with computational modeling and structure-activity relationship studies to guide the design of next-generation pharmaceuticals and agrochemicals with optimized properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-1-sulfanylpropan-2-ol, and how can enantiomeric purity be ensured during synthesis?

- Methodology : this compound can be synthesized via stereoselective thiolation of a chiral epoxide precursor. For example, nucleophilic ring-opening of (R)-propylene oxide using a thiol nucleophile under basic conditions. Enantiomeric purity is maintained by using chiral catalysts (e.g., thiourea-based organocatalysts) or chiral auxiliaries. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for purity verification .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm stereochemistry and functional groups (e.g., sulfhydryl (-SH) and hydroxyl (-OH) resonances).

- Chiral Chromatography : Use chiral stationary phases (CSPs) in HPLC to resolve enantiomers and quantify enantiomeric excess (ee).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.

- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment .

Q. How does the sulfhydryl group in this compound influence its stability under varying experimental conditions?

- Methodology : The sulfhydryl group is prone to oxidation. Stability studies should include:

- Thermal Analysis : TGA/DSC to assess decomposition temperatures.

- Oxidative Stability : Monitor thiol oxidation to disulfides using UV-Vis spectroscopy or HPLC under aerobic vs. inert conditions.

- pH-Dependent Stability : Evaluate degradation kinetics in buffered solutions (pH 2–12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Dose-Response Reproducibility : Validate activity across multiple cell lines or in vivo models to rule out cell-specific effects.

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects.

- Data Triangulation : Combine biochemical assays (e.g., enzyme inhibition), computational docking, and structural analogs to confirm target specificity .

Q. What strategies are effective for studying the reaction mechanisms of this compound in asymmetric catalysis?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- DFT Calculations : Model transition states and intermediates to elucidate stereochemical pathways.

- In Situ Spectroscopy : Use IR or Raman spectroscopy to track intermediate formation during reactions .

Q. How can the adsorption behavior of this compound on catalytic surfaces be systematically investigated?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to metal nanoparticles or oxides.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface interactions and oxidation states.

- Microscopy : AFM or TEM to visualize surface morphology changes post-adsorption .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

- Methodology :

- Molecular Dynamics (MD) Simulations : Predict solubility, diffusion coefficients, and partition coefficients (logP).

- COSMO-RS : Model solvent interactions and phase behavior.

- PubChem Data Mining : Cross-reference computed properties (e.g., polar surface area, LogS) with experimental datasets .

Q. How can researchers optimize the enantioselective synthesis of this compound for scalable applications?

- Methodology :

- Continuous Flow Chemistry : Improve reaction control and scalability while minimizing racemization.

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading, solvent).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.